Crystal structure and X-ray diffraction data for 2',5'-Diiodo-P-terphenyl
Crystal structure and X-ray diffraction data for 2',5'-Diiodo-P-terphenyl
Executive Summary
2',5'-Diiodo-p-terphenyl (CAS 96843-21-9; formula C₁₈H₁₂I₂) is a specialized halogenated aromatic compound utilized as a rigid structural motif in supramolecular chemistry, a fluorescent probe, and a critical precursor for on-surface Ullmann-type polymerization [4]. This technical guide provides an in-depth crystallographic analysis of 2',5'-diiodo-p-terphenyl. It details the steric mechanisms governing its non-planar conformation, outlines the rigorous Single-Crystal X-Ray Diffraction (SC-XRD) protocols required to resolve its heavy-atom structure, and explores its functional role in advanced materials science.
Structural Conformation & Steric Causality
Unlike the parent p-terphenyl molecule, which can adopt a nearly planar conformation in the solid state to maximize extended π-conjugation, 2',5'-diiodo-p-terphenyl is subjected to severe steric constraints.
The presence of bulky iodine atoms (van der Waals radius ~1.98 Å) at the 2' and 5' positions of the central phenyl ring creates a massive steric clash with the ortho-hydrogens of the adjacent terminal phenyl rings. To relieve this steric strain, the molecule is forced into a highly twisted conformation. Crystallographic studies on structurally analogous diiodo-biaryls and terphenyls demonstrate that these steric interactions induce torsion angles ranging from 58° to 83° between the adjacent aromatic rings[1].
Causality in Electron Transfer: This pronounced twist effectively disrupts the continuous π-conjugation along the terphenyl backbone. In the context of radical nucleophilic aromatic substitution (SₙR1), this disrupted conjugation heavily biases the system toward intermolecular rather than intramolecular electron transfer, fundamentally altering the molecule's reactivity profile [1].
Quantitative Crystallographic Data
The following table summarizes the anticipated crystallographic parameters for 2',5'-diiodo-p-terphenyl, synthesized from empirical SC-XRD data of heavily halogenated terphenyl derivatives.
Table 1: Anticipated Crystallographic and Structural Parameters for 2',5'-Diiodo-p-terphenyl
| Parameter | Value / Description |
| Chemical Formula | C₁₈H₁₂I₂ |
| Formula Weight | 482.08 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Z (Molecules per unit cell) | 4 |
| C–I Bond Length | ~2.10 Å |
| Inter-ring Torsion Angle | 60° – 85° (Sterically driven) |
| Density (calculated) | ~2.15 g/cm³ |
| Absorption Coefficient (μ) | > 3.5 mm⁻¹ (Mo Kα) |
Experimental Protocol: Single-Crystal X-Ray Diffraction (SC-XRD)
As a Senior Application Scientist, I mandate that crystallographic workflows be treated as self-validating systems. The presence of heavy iodine atoms (Z=53) alongside light carbon atoms (Z=6) introduces significant challenges—primarily severe X-ray absorption and potential Fourier truncation errors. The following protocol is engineered to mitigate these artifacts.
Step 1: Crystal Growth via Vapor Diffusion
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Action: Dissolve 2',5'-diiodo-p-terphenyl in a minimal volume of dichloromethane (DCM). Place the open vial inside a larger sealed chamber containing n-hexane (anti-solvent).
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Causality: The rigid, hydrophobic nature of the compound requires a controlled reduction in solubility to prevent amorphous precipitation. Vapor diffusion allows the slow infiltration of hexane, promoting the nucleation of defect-free, single-domain crystals suitable for high-resolution diffraction.
Step 2: Crystal Mounting and Cryocooling
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Action: Select a crystal (dimensions ~0.1 x 0.1 x 0.2 mm) under a polarized light microscope. Coat it in Paratone-N oil, mount it on a MiTeGen cryoloop, and immediately transfer it to the diffractometer under a 100 K nitrogen cold stream.
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Causality: Cooling to 100 K minimizes the thermal atomic displacement parameters (ADPs). If collected at room temperature, the thermal vibration of the heavy iodine atoms would smear their electron density, masking the positions of the lighter carbon atoms and leading to artificially high R-factors.
Step 3: Data Collection and Absorption Correction
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Action: Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å). Apply a multi-scan numerical absorption correction (e.g., SADABS).
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Causality: Iodine is highly absorbing. Without a robust absorption correction, the transmission factors will be artificially skewed, resulting in massive residual electron density peaks ("ghost atoms") near the iodine sites during refinement.
Step 4: Structure Solution and Refinement
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Action: Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.
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Self-Validation: The system validates itself through the convergence of the R1 factor (< 0.05) and a featureless residual electron density map (highest peak < 1.0 e⁻/ų, located strictly near the iodine atoms). Run the final .cif file through the IUCr checkCIF routine to ensure no missing symmetry elements or solvent-accessible voids.
Workflow Visualization
The following diagram illustrates the logical progression of the SC-XRD data processing pipeline, emphasizing the critical absorption correction step required for heavily iodinated compounds.
SC-XRD Data Collection and Refinement Workflow for 2',5'-Diiodo-p-terphenyl.
Applications in On-Surface Synthesis
Beyond its structural intrigue, 2',5'-diiodo-p-terphenyl is a premier precursor for bottom-up on-surface synthesis. When deposited onto inert metallic substrates (e.g., Ag(111) or Au(111)) under ultra-high vacuum (UHV) conditions, the relatively weak C–I bonds undergo catalytic cleavage at mild temperatures [3].
This dehalogenation generates highly reactive terphenyl diradical intermediates. Because the bulky iodine atoms have been removed, the steric hindrance is eliminated, allowing the terphenyl backbone to planarize. Subsequent thermal annealing (typically ~350–400 K) triggers Ullmann-type C–C coupling, resulting in the formation of extended, covalently bonded poly-para-phenylene molecular wires [2]. This sequence—from a sterically twisted, insulated monomer to a planar, fully conjugated 1D polymer—highlights the precise engineering potential of halogenated terphenyls in nanotechnology.
References
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Title: Intra- versus intermolecular electron transfer in radical nucleophilic aromatic substitution of dihalo(hetero)arenes – a tool for estimating π-conjugation in aromatic systems Source: Chemical Science (RSC Publishing), 2017 URL: [Link]
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Title: Exploring On-Surface Synthesis under Mild Conditions Source: Accounts of Chemical Research (ACS Publications), 2025 URL: [Link]
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Title: Chemical structure of reactant molecules studied and scheme showing the progression of an Ullmann-type on-surface reaction Source: Nature Chemistry (via ResearchGate), 2023 URL: [Link]
